N,N-Dimethyl-1,3-propylenediamine-d6
Overview
Description
N,N-Dimethyl-1,3-propylenediamine-d6 is a deuterated version of N,N-Dimethyl-1,3-propylenediamine, a chemical compound with the molecular formula C5H14N2. The deuterated form, indicated by the “d6” suffix, means that six hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-1,3-propylenediamine-d6 can be synthesized through several methods. One common approach involves the reaction of 1,3-diaminopropane with formaldehyde and formic acid, followed by deuterium exchange to replace hydrogen atoms with deuterium . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously monitored. The process includes steps such as distillation and purification to obtain the final product with the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1,3-propylenediamine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary amines .
Scientific Research Applications
N,N-Dimethyl-1,3-propylenediamine-d6 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is employed in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1,3-propylenediamine-d6 involves its interaction with various molecular targets. In biological systems, it can act as a ligand for enzymes and receptors, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-propylenediamine: The non-deuterated form of the compound.
N,N-Dimethylethylenediamine: A similar compound with a shorter carbon chain.
N,N-Diethyl-1,3-propanediamine: A compound with ethyl groups instead of methyl groups.
Uniqueness
N,N-Dimethyl-1,3-propylenediamine-d6 is unique due to its deuterium content, which makes it particularly useful in studies involving isotopic labeling. This property allows researchers to trace the compound in complex biological systems and understand its metabolic pathways .
Properties
IUPAC Name |
N',N'-bis(trideuteriomethyl)propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-7(2)5-3-4-6/h3-6H2,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNMPGNGSSIWFP-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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